4-(5-methyl-1H-imidazol-2-yl)aniline
Description
4-(5-Methyl-1H-imidazol-2-yl)aniline is a heterocyclic compound featuring an aniline group linked to a 5-methyl-substituted imidazole ring at the 2-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and materials chemistry. Spectral characterization (e.g., NMR, UV-Vis) confirms its planar aromatic system and intramolecular hydrogen bonding between the imidazole NH and aniline groups .
Properties
CAS No. |
1249044-10-7 |
|---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.2 |
Purity |
80 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of 4-(5-methyl-1H-imidazol-2-yl)aniline may involve large-scale synthesis using similar methodologies but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5-methyl-1H-imidazol-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole.
Substitution: Electrophilic substitution reactions can occur at the aniline group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as Lewis acids.
Major Products
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted aniline derivatives .
Scientific Research Applications
4-(5-methyl-1H-imidazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 4-(5-methyl-1H-imidazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
2-(4-Methyl-1H-imidazol-2-yl)aniline (CAS 209251-84-3):
- The methyl group is at the 4-position of the imidazole, altering electron distribution.
- Molecular weight: 173.22 g/mol (vs. 173.22 g/mol for the target compound).
- NMR shifts differ due to methyl position; for example, imidazole protons show distinct coupling patterns .
- Applications: Used in kinase inhibitor development due to altered steric hindrance .
- 2-(4,5-Dimethyl-1H-imidazol-2-yl)aniline (CAS 29528-26-5): Dual methyl groups at 4- and 5-positions increase steric bulk and electron-donating effects. Molecular weight: 187.24 g/mol. Reduced solubility in polar solvents compared to monosubstituted analogs .
Core Heterocycle Modifications
- Molecular weight: 223.27 g/mol. Bioactivity: Increased binding affinity to enzymes like telomerase compared to imidazole derivatives .
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride (CAS 61033-71-4):
Functional Group Variations
5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline :
4-(5,7-Dichloro-1H-benzimidazol-2-yl)aniline :
Data Tables
Table 1. Structural and Physicochemical Comparison
*LogP values estimated via computational methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
